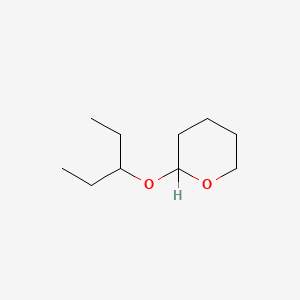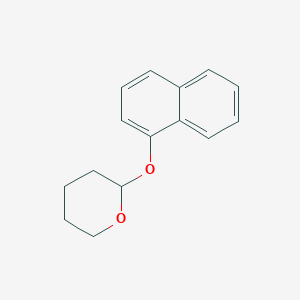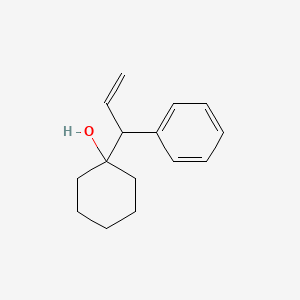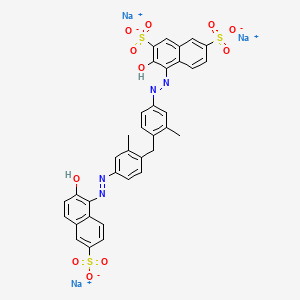
2-Pentan-3-yloxyoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentan-3-yloxyoxane is an organic compound that belongs to the class of ethers It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) with a pentan-3-yloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentan-3-yloxyoxane can be achieved through several methods. One common approach involves the reaction of 3-pentanol with oxirane (ethylene oxide) in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes ring closure to form the oxane ring.
Another method involves the use of Grignard reagents. In this approach, 3-pentylmagnesium bromide reacts with oxirane to form the desired product. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the decomposition of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and yield. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentan-3-yloxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH₃) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pentan-3-one or pentan-3-al.
Reduction: Formation of more saturated ethers.
Substitution: Formation of substituted oxanes with various functional groups.
Applications De Recherche Scientifique
2-Pentan-3-yloxyoxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2-Pentan-3-yloxyoxane involves its interaction with specific molecular targets. The oxane ring can interact with enzymes and receptors, modulating their activity. The compound can also form hydrogen bonds and van der Waals interactions with biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentan-2-yloxyoxane: Similar structure but with a different position of the substituent.
2-Hexan-3-yloxyoxane: Similar structure but with a longer carbon chain.
2-Butan-3-yloxyoxane: Similar structure but with a shorter carbon chain
Uniqueness
2-Pentan-3-yloxyoxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in different research and industrial applications .
Propriétés
| 81603-63-6 | |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-pentan-3-yloxyoxane |
InChI |
InChI=1S/C10H20O2/c1-3-9(4-2)12-10-7-5-6-8-11-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
HNMMLAGHGCLBDE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)







